molecular formula C19H16ClN3O5S2 B2548803 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899357-64-3

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2548803
CAS No.: 899357-64-3
M. Wt: 465.92
InChI Key: MAKUGXHNOBMEHR-UHFFFAOYSA-N
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Description

2-((5-((4-Chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic pyrimidinone derivative characterized by a sulfonyl group at the 5-position of the pyrimidinone ring and a 4-methoxyphenylacetamide substituent at the 2-thio position. Its synthesis typically involves sequential thioether formation, sulfonylation, and amide coupling reactions.

Properties

CAS No.

899357-64-3

Molecular Formula

C19H16ClN3O5S2

Molecular Weight

465.92

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O5S2/c1-28-14-6-4-13(5-7-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-8-2-12(20)3-9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

MAKUGXHNOBMEHR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents (Pyrimidinone) Aryl Group (Acetamide) Yield (%) Melting Point (°C) Key Spectral Data (1H NMR) Reference
Target Compound 5-(4-ClPhSO2) 4-methoxyphenyl - - - -
2-[(5-Cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide 5-CN, 4-Et 4-fluorophenyl - - -
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 4-Me 4-chlorophenyl 76 >282 δ 12.48 (NH), 7.56 (Ar-H), 4.09 (SCH2)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Me 2,3-dichlorophenyl 80 230 δ 12.50 (NH), 7.82 (Ar-H), 4.12 (SCH2)
2-[(5-Acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide 5-AcNH, 4-OH 2-Me-5-SO2NH2Ph - - -
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide 4-Me 4-phenoxyphenyl 60 224 δ 12.45 (NH), 7.75–7.55 (Ar-H), 4.08 (SCH2)

Solubility and Stability

  • Electron-withdrawing groups (e.g., sulfonyl in the target compound) enhance thermal stability but may reduce aqueous solubility compared to derivatives with hydroxy or methoxy substituents .
  • Halogenated aryl groups (e.g., 4-Cl, 2,3-Cl2) correlate with higher melting points (>250°C), suggesting strong intermolecular interactions (e.g., halogen bonding) .

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